1-(4-Bromophenyl)-3-(morpholin-4-ylmethyl)urea
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Overview
Description
1-(4-Bromophenyl)-3-(morpholin-4-ylmethyl)urea is a chemical compound that features a bromophenyl group and a morpholinylmethyl group attached to a urea backbone
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-(morpholin-4-ylmethyl)urea typically involves the reaction of 4-bromobenzaldehyde with morpholine and an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(morpholin-4-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromophenyl group.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.
Scientific Research Applications
1-(4-Bromophenyl)-3-(morpholin-4-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(morpholin-4-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholinylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(morpholin-4-ylmethyl)urea can be compared with similar compounds such as:
1-(4-Chlorophenyl)-3-(morpholin-4-ylmethyl)urea: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different reactivity and biological activity.
1-(4-Bromophenyl)-3-(piperidin-4-ylmethyl)urea: This compound features a piperidinylmethyl group instead of a morpholinylmethyl group, potentially affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6342-40-1 |
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Molecular Formula |
C12H16BrN3O2 |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(morpholin-4-ylmethyl)urea |
InChI |
InChI=1S/C12H16BrN3O2/c13-10-1-3-11(4-2-10)15-12(17)14-9-16-5-7-18-8-6-16/h1-4H,5-9H2,(H2,14,15,17) |
InChI Key |
LNZBLOGTRVPDBT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CNC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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